

# A Technical Guide to the Solid-Phase Physical Properties of Cyclopentadecane

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Compound of Interest		
Compound Name:	Cyclopentadecane	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **cyclopentadecane** in its solid state. The information is curated for professionals in research, scientific exploration, and drug development who require precise data on this macrocyclic alkane.

### **Core Physical and Thermochemical Data**

**Cyclopentadecane** (C<sub>15</sub>H<sub>30</sub>) is a saturated cyclic hydrocarbon that presents as a colorless, waxy solid at room temperature[1]. Its well-defined physical properties in the solid phase are crucial for a range of applications, including its use as a reference material and in the synthesis of fragrances[2]. The following tables summarize the key quantitative data for solid **cyclopentadecane**.

General Properties	Value	Reference
Molecular Formula	C15H30	[3][4]
Molecular Weight	210.40 g/mol	[3][4]
CAS Number	295-48-7	[3][4]
Appearance	White or Colorless Powder/Crystal	[4]



Thermochemical Properties	Value	Unit	Reference
Melting Point (Tfus)	61.3 - 64	°C	[2][4]
334.4 - 337.15	К	[2][4]	
Enthalpy of Fusion (ΔfusH)	8.5	kJ/mol	[5]
Standard Solid Enthalpy of Combustion (ΔcH°solid)	-9814.0 ± 1.6	kJ/mol	[6]
Solid-State Density	0.805 - 0.8364	g/cm³	[2][4]

### **Experimental Protocols**

The determination of the physical properties of solid **cyclopentadecane** relies on established analytical techniques. Below are detailed methodologies for two key experimental procedures.

# Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.

Objective: To determine the melting point and enthalpy of fusion of **cyclopentadecane**.

### Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of high-purity (≥98%) cyclopentadecane into a standard aluminum DSC pan.
- Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
- Instrument Setup:



- Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC cell.
- Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidation.

### Thermal Program:

- Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for instance, 25°C.
- Heating Ramp: Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature significantly above the melting point, for example, 100°C.
- Cooling Ramp (Optional): Cool the sample back to the initial temperature at a controlled rate to observe crystallization behavior.
- Second Heating Ramp (Optional): A second heating ramp can be performed to analyze the thermal history of the sample after controlled cooling.

### Data Analysis:

- The melting point (Tfus) is determined as the onset temperature of the endothermic melting peak on the thermogram.
- $\circ$  The enthalpy of fusion ( $\Delta$ fusH) is calculated by integrating the area of the melting peak.

# Single-Crystal X-ray Diffraction for Crystal Structure Determination

While a specific Crystallographic Information File (CIF) for **cyclopentadecane** is not readily available in open-access databases, the following outlines the general experimental workflow for determining its crystal structure.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of crystalline **cyclopentadecane**.

### Methodology:



- Crystallization: Grow a single crystal of cyclopentadecane suitable for X-ray diffraction. This
  is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or
  by slow cooling of the melt.
- Crystal Mounting: Mount a small, well-defined single crystal (typically <0.5 mm in all dimensions) on a goniometer head.
- Data Collection:
  - Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
  - Perform a preliminary screening to determine the crystal quality and initial unit cell parameters.
  - Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays using a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Data Reduction and Structure Solution:
  - Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
  - Apply corrections for factors such as polarization, Lorentz factor, and absorption.
  - Determine the space group from the systematic absences in the diffraction data.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
  - Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

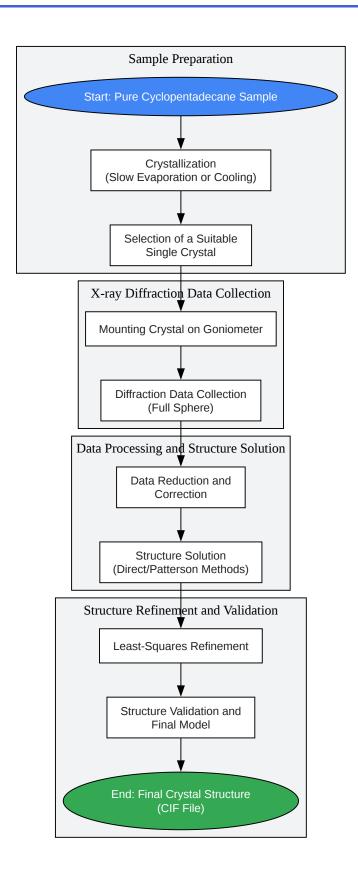


• The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions.

# Visualizations Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical steps involved in determining the crystal structure of a compound like **cyclopentadecane** using single-crystal X-ray diffraction.





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